molecular formula C9H8N2O2 B8472370 2-Methylbenzoxazole-4-carboxamide CAS No. 171861-88-4

2-Methylbenzoxazole-4-carboxamide

Cat. No. B8472370
Key on ui cas rn: 171861-88-4
M. Wt: 176.17 g/mol
InChI Key: FFTBZJKGYRMFHQ-UHFFFAOYSA-N
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Patent
US06316455B1

Procedure details

To a solution of the methyl (2-amino-3-hydroxy)benzoate (3 g; 18.01 mM) in m-xylene (150 ml) was added acetyl chloride (1.518 ml; 21.6 mM). A precipitate was formed; this was left to stir for 30 minutes. On the addition of triethylamine (2.97 ml; 21.6 mM) the solution became translucent. Pyridinium-p-toluene sulphonic acid (1.2 g; 21.6 mM) was added, and the mixture refluxed for 34 hours. The solvent was removed by distillation (vacuum) to yield a brown solid which was column chromatographed (50% ethyl acetate/50% petrol 60/80) to give the desired product as a yellow solid.
[Compound]
Name
methyl (2-amino-3-hydroxy)benzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.518 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Pyridinium-p-toluene sulphonic acid
Quantity
1.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C([N:7]([CH2:10][CH3:11])CC)C.C1(C)C=CC(S(O)(=O)=[O:19])=CC=1.[NH+:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1(C)C=CC=C(C)C=1>[CH3:2][C:1]1[O:3][C:25]2[C:24](=[C:11]([C:10]([NH2:7])=[O:19])[CH:28]=[CH:27][CH:26]=2)[N:23]=1 |f:2.3|

Inputs

Step One
Name
methyl (2-amino-3-hydroxy)benzoate
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
1.518 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Pyridinium-p-toluene sulphonic acid
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed
WAIT
Type
WAIT
Details
this was left
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 34 hours
Duration
34 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation (vacuum)
CUSTOM
Type
CUSTOM
Details
to yield a brown solid which
CUSTOM
Type
CUSTOM
Details
chromatographed (50% ethyl acetate/50% petrol 60/80)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1OC=2C(N1)=C(C=CC2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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